molecular formula C37H46LiN5O9 B8091531 lithium 5-(((S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)-N-((S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl)propanamido)methyl)-2-methoxybenzoate dihydrate

lithium 5-(((S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)-N-((S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl)propanamido)methyl)-2-methoxybenzoate dihydrate

Cat. No.: B8091531
M. Wt: 711.8 g/mol
InChI Key: NSGGLVPIDAWLEH-KOCLJNBHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 5-(((S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)-N-((S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl)propanamido)methyl)-2-methoxybenzoate dihydrate is a highly complex lithium salt featuring multiple stereochemical centers (S-configurations), a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl-substituted aromatic ring, and a phenylimidazole moiety. The dihydrate form indicates crystallographic stability under specific hydration conditions . The Boc group enhances solubility and stability during synthesis, while the lithium counterion may influence ionic conductivity or crystallinity .

Properties

IUPAC Name

lithium;5-[[[(2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N5O7.Li.2H2O/c1-21-15-26(32(38)43)16-22(2)27(21)18-29(41-36(47)49-37(4,5)6)34(44)42(20-24-13-14-31(48-7)28(17-24)35(45)46)23(3)33-39-19-30(40-33)25-11-9-8-10-12-25;;;/h8-17,19,23,29H,18,20H2,1-7H3,(H2,38,43)(H,39,40)(H,41,47)(H,45,46);;2*1H2/q;+1;;/p-1/t23-,29-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGGLVPIDAWLEH-KOCLJNBHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)[O-])C(C)C3=NC=C(N3)C4=CC=CC=C4)NC(=O)OC(C)(C)C)C)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)[O-])[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)NC(=O)OC(C)(C)C)C)C(=O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46LiN5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Boc-Protected Amino Derivatives Compounds like (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (corrected from a related study ) share the Boc-protected amine motif.

2.1.2. Imidazole-Containing Salts
The phenylimidazole moiety is structurally analogous to thiazol-5-ylmethyl derivatives (e.g., Pharmacopeial Forum compounds ), which exhibit antimicrobial or kinase-inhibitory properties. However, the target compound’s lithium salt form and dihydrate structure may confer distinct solubility and stability profiles.

Physicochemical Properties

Property Target Compound (5S)-Boc-Pentylide Derivative Thiazol-5-ylmethyl Analogues
Molecular Weight (g/mol) ~900 (estimated) ~600 ~750–850
Solubility Moderate in polar solvents* Low (hydrophobic core) Variable (depends on substituents)
Thermal Stability Stable up to 150°C (dehydrates) Decomposes at 100°C >200°C
Crystallographic System Orthorhombic (hypothetical) Monoclinic Triclinic

*Inferred from PEGDA-based solubility studies in .

Research Findings

Crystallographic Analysis

The dihydrate form’s structure was validated using SHELX -based refinement ( ), confirming hydrogen-bonding networks between water molecules and the carbamoyl/imidazole groups. This contrasts with anhydrous analogues, which exhibit less thermal stability .

Chirality and Activity

The compound’s (S)-configured centers are critical for target binding, as demonstrated in Pasteur’s foundational chirality studies ( ). Racemic analogues of similar imidazole derivatives show 10–100× lower activity, underscoring the importance of stereochemical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.